molecular formula C20H29N3O3 B7181902 N-(3-acetylphenyl)-2-[4-(2-methylpropanoyl)-1,4-diazepan-1-yl]propanamide

N-(3-acetylphenyl)-2-[4-(2-methylpropanoyl)-1,4-diazepan-1-yl]propanamide

Cat. No.: B7181902
M. Wt: 359.5 g/mol
InChI Key: HXJLJFADEJDKDP-UHFFFAOYSA-N
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Description

  • Reactants: Diazepane intermediate and 3-acetylphenyl chloride.
  • Conditions: Anhydrous conditions, inert atmosphere.
  • Catalyst: Palladium or other transition metal catalysts.
  • Step 3: Final Coupling Reaction

    • Reactants: Intermediate from Step 2 and 2-methylpropanoyl chloride.
    • Conditions: Room temperature, inert atmosphere.
    • Catalyst: Base such as triethylamine.
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the final product meets the required specifications.

    Properties

    IUPAC Name

    N-(3-acetylphenyl)-2-[4-(2-methylpropanoyl)-1,4-diazepan-1-yl]propanamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H29N3O3/c1-14(2)20(26)23-10-6-9-22(11-12-23)15(3)19(25)21-18-8-5-7-17(13-18)16(4)24/h5,7-8,13-15H,6,9-12H2,1-4H3,(H,21,25)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HXJLJFADEJDKDP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(=O)N1CCCN(CC1)C(C)C(=O)NC2=CC=CC(=C2)C(=O)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H29N3O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    359.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(3-acetylphenyl)-2-[4-(2-methylpropanoyl)-1,4-diazepan-1-yl]propanamide typically involves multiple steps, starting with the preparation of the core diazepane ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

    • Step 1: Formation of Diazepane Ring

      • Reactants: 1,4-diaminobutane and a suitable acylating agent.
      • Conditions: Acidic or basic medium, controlled temperature.
      • Catalyst: Often a Lewis acid or base.

    Chemical Reactions Analysis

    Types of Reactions

    N-(3-acetylphenyl)-2-[4-(2-methylpropanoyl)-1,4-diazepan-1-yl]propanamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

      Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

      Substitution: The diazepane ring and acetylphenyl group can participate in nucleophilic or electrophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

      Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

      Substitution: Halogenating agents, nucleophiles such as amines or thiols.

    Major Products

      Oxidation: Ketones, carboxylic acids.

      Reduction: Alcohols, amines.

      Substitution: Halogenated derivatives, substituted diazepanes.

    Scientific Research Applications

    N-(3-acetylphenyl)-2-[4-(2-methylpropanoyl)-1,4-diazepan-1-yl]propanamide has a wide range of applications in scientific research:

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Studied for its potential interactions with biological macromolecules.

      Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of N-(3-acetylphenyl)-2-[4-(2-methylpropanoyl)-1,4-diazepan-1-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(3-acetylphenyl)-2-[4-(2-methylpropanoyl)-1,4-diazepan-1-yl]acetamide
    • N-(3-acetylphenyl)-2-[4-(2-methylpropanoyl)-1,4-diazepan-1-yl]butanamide

    Uniqueness

    N-(3-acetylphenyl)-2-[4-(2-methylpropanoyl)-1,4-diazepan-1-yl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetylphenyl group and a diazepane ring makes it a versatile compound for various applications.

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